3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid
Description
Historical Context of Pyridazinone Derivatives
Pyridazinone derivatives emerged as significant heterocyclic compounds in the mid-20th century, with early studies focusing on their synthetic accessibility and pharmacological potential. The pyridazinone core (C₄H₄N₂O) became a privileged scaffold in medicinal chemistry due to its structural versatility and capacity for hydrogen bonding. By the 1970s, researchers identified pyridazinones as potent cardiotonic agents, with compounds like emorfazone entering clinical use for anti-inflammatory applications. The introduction of halogen substituents, such as chlorine atoms, marked a turning point in optimizing bioactivity while maintaining metabolic stability.
The specific derivative 3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid represents an advanced iteration of this chemical lineage, combining the pyridazinone pharmacophore with a benzoic acid moiety to enhance target interaction capabilities. Its development aligns with broader trends in heterocyclic chemistry toward multifunctional hybrids with improved pharmacokinetic profiles.
Structural Classification and Nomenclature
Systematic Nomenclature
Structural Features
Skeletal Formula :
Cl Cl
\ /
N==N--C=O
| |
C-----C
\ /
COOH-C₆H₄
Significance in Heterocyclic Chemistry Research
The compound exemplifies three key trends in contemporary heterocyclic research:
Pharmacophore Hybridization : Merging pyridazinone with benzoic acid creates dual functionality—the former enables π-π stacking with biological targets, while the latter provides hydrogen-bonding capacity. This synergy is critical in developing kinase inhibitors and PDE (phosphodiesterase) modulators.
Halogen Effects : The 4,5-dichloro configuration stabilizes the pyridazinone ring through inductive effects, reducing metabolic oxidation at adjacent positions. Chlorine’s ortho-directing nature also facilitates further functionalization.
Synthetic Versatility : As a carboxylic acid derivative, it serves as a precursor for esterification (e.g., methyl esters) and amide coupling, enabling rapid diversification. Recent studies highlight its utility in creating PROTACs (proteolysis-targeting chimeras) via carboxylate-mediated linker attachments.
Table 1: Comparative Analysis of Pyridazinone Derivatives
Properties
IUPAC Name |
3-(4,5-dichloro-6-oxopyridazin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O3/c12-8-5-14-15(10(16)9(8)13)7-3-1-2-6(4-7)11(17)18/h1-5H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDIWDQNHGPZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501649-79-2 | |
| Record name | 3-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
The foundational approach for synthesizing pyridazinone derivatives involves Friedel-Crafts acylation. In a representative protocol, mucochloric acid (tetrachloro-γ-keto-β-furanone) reacts with benzoic acid derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, forming a fused pyridazinone-benzoic acid backbone.
Reaction Conditions:
The product is isolated via precipitation in ice-cold water, followed by recrystallization from dioxane or ethanol.
Hydrazine-Mediated Cyclocondensation
A higher-yielding method involves cyclocondensation of 3,4-dichloro-5-phenylfuran-2(5H)-one with hydrazine hydrate. This reaction forms the pyridazinone ring, which is subsequently functionalized with a benzoic acid group.
Key Steps:
- Cyclocondensation:
- Functionalization:
The intermediate 5-chloro-6-phenylpyridazin-3(2H)-one undergoes nucleophilic substitution with 3-bromobenzoic acid in acetone, facilitated by potassium carbonate (K₂CO₃).
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency:
| Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 40 | 68 |
| Acetone | 25 | 120 | 52 |
| Toluene | 110 | 180 | 45 |
Polar aprotic solvents like DMF enhance nucleophilicity, accelerating cyclocondensation. Elevated temperatures (>80°C) risk decomposition, as evidenced by reduced yields in toluene at 110°C.
Catalytic Enhancements
Replacing AlCl₃ with milder Lewis acids (e.g., FeCl₃) improves selectivity for the benzoic acid moiety. For example, FeCl₃ (0.8 equiv) in DMF increases yields to 72% while reducing byproduct formation.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols employ continuous flow reactors to overcome batch-process limitations:
- Residence Time: 15–20 minutes
- Pressure: 2–3 bar
- Throughput: 5 kg/hour
These systems enhance heat transfer and mixing, achieving 85% conversion efficiency.
Green Chemistry Modifications
Sustainable methods prioritize solvent recovery and catalytic recycling:
- Solvent: Cyclopentyl methyl ether (CPME), a biodegradable alternative to toluene
- Catalyst: Immobilized AlCl₃ on silica gel, enabling five reuse cycles without activity loss
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 7.8 Hz, 1H, Ar–H), 7.89 (s, 1H, Ar–H), 7.65 (d, J = 7.8 Hz, 1H, Ar–H), 6.94 (s, 1H, pyridazinone-H).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 167.4 (C=O), 154.2 (pyridazinone-C), 134.6–128.3 (Ar–C).
Mass Spectrometry (MS):
- ESI-MS (m/z): 285.08 [M+H]⁺ (calculated for C₁₁H₆Cl₂N₂O₃: 285.08).
Purity Assessment
High-performance liquid chromatography (HPLC) under the following conditions confirms ≥95% purity:
- Column: C18 (4.6 × 150 mm, 5 µm)
- Mobile Phase: Acetonitrile/water (70:30, v/v)
- Flow Rate: 1.0 mL/min
- Retention Time: 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of 3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. In a qualitative screening, certain derivatives produced inhibition zones of up to 15 mm against these pathogens, indicating their potential as antibacterial agents .
Antiviral Properties
There is emerging evidence that compounds similar to this compound may possess antiviral activity. Studies have demonstrated that certain derivatives can inhibit viral replication in vitro, showcasing their potential in developing antiviral medications .
Anti-inflammatory Effects
Some derivatives have also been evaluated for their anti-inflammatory properties. The transformation of certain functional groups in the compound has led to enhanced anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Various substitutions on the pyridazine ring and benzoic acid moiety can significantly influence biological activity. Researchers are exploring different modifications to enhance efficacy and reduce toxicity .
Material Science Applications
Polymeric Composites
The incorporation of this compound into polymer matrices has been studied for developing advanced materials with improved mechanical and thermal properties. Its unique chemical characteristics make it suitable for applications in coatings and adhesives where enhanced durability is required .
Nanotechnology
In nanotechnology, this compound has been explored as a potential building block for nanomaterials. Its ability to form stable complexes with metal ions can be utilized in synthesizing nanoparticles with specific functionalities for drug delivery systems or catalysis .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against clinically relevant bacterial strains. The results indicated that modifications at the para position of the benzoic acid significantly enhanced antibacterial activity, particularly against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, researchers synthesized a series of derivatives from this compound and tested them in murine models of inflammation. One derivative exhibited a reduction in paw edema comparable to standard anti-inflammatory drugs, suggesting its potential for therapeutic use in inflammatory disorders .
Mechanism of Action
The mechanism of action of 3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonyl Chloride (4-DBS)
- Structural Differences : Replaces the benzoic acid group with a sulfonyl chloride.
- Applications : Acts as a versatile reagent in peptide synthesis and a potent cytochrome P450 inhibitor by binding to the heme group .
- Key Distinction : The sulfonyl chloride group enables covalent bonding in peptides, whereas the carboxylic acid in the target compound facilitates ionic interactions.
3-((4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)methyl)benzoic Acid
- Structural Differences: Pyrimidinone ring replaces pyridazinone, with a methylene linker to the benzoic acid.
3-(4,5-Dibromo-6-oxo-1(6H)-pyridazinyl)-4-methyl-benzoic Acid
2-[3-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)adamantan-1-yl]acetic Acid
- Structural Differences : Incorporates a bulky adamantyl group.
3-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)propanenitrile
- Structural Differences : Replaces benzoic acid with a propanenitrile group.
- Reactivity: The electron-withdrawing nitrile group may increase pyridazinone ring reactivity, favoring nucleophilic substitution reactions .
Comparative Data Table
Biological Activity
3-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a pyridazinone ring that is substituted with a benzoic acid moiety. The presence of chlorine atoms enhances its biological activity by potentially influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyridazinone compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating potent activity .
- Antimicrobial Properties : Some derivatives have been evaluated for their antibacterial and antifungal activities. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.
The exact mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Compounds containing the pyridazinone structure may inhibit key enzymes involved in cancer metabolism or bacterial growth.
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptosis in cancer cells by modulating pathways such as Bcl-2 expression .
- Receptor Modulation : The compound may interact with specific receptors or proteins involved in cellular signaling pathways.
Table 1: Summary of Biological Activities
Detailed Findings
- Anticancer Activity :
- A study evaluated a series of pyridazine derivatives for their anticancer properties and found that some exhibited IC50 values comparable to established chemotherapeutics like Tamoxifen and 5-Fluorouracil . The mechanism involved thymidylate synthase inhibition, crucial for DNA synthesis in rapidly dividing cells.
- Antimicrobial Evaluation :
Q & A
Q. What are optimal synthetic routes for 3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid derivatives?
Methodological Answer: Derivatives are synthesized via coupling reactions between pyridazinone intermediates and substituted benzoic acids. Key steps include:
- Activation of carboxylic acids : Use thionyl chloride (SOCl₂) in THF/DMF at 60°C to form reactive acyl chlorides .
- Amide bond formation : React with anilines (e.g., 3-(azepan-1-ylsulfonyl)-4-methylaniline) in the presence of triethylamine (TEA) at 0–25°C .
- Purification : Employ reverse-phase HPLC for high-purity yields (up to 79%) .
Q. Example Reaction Conditions Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acyl chloride formation | Thionyl chloride, THF/DMF, 60°C | 85–90% | |
| Coupling | TEA, 0°C → 25°C, 30 min stirring | 79% | |
| Purification | Reverse-phase HPLC (MeCN/H₂O gradient) | >95% |
Q. How can spectroscopic methods validate the structure of this compound?
Methodological Answer:
- HRMS (ESI/Q-TOF) : Confirm molecular weight (e.g., [M+H]⁺ calcd. 459.0660, found 459.0205) .
- ¹H NMR : Characterize aromatic protons (δ 3.04–3.41 ppm for CH₂ groups) and pyridazinone ring protons (δ 6.5–8.2 ppm) .
- LCMS : Monitor purity and retention time (e.g., RT = 3.22 min) .
Q. What are the primary biological targets of this compound?
Methodological Answer:
- PRMT5 inhibition : Derivatives inhibit protein arginine methyltransferase 5 (PRMT5) by disrupting substrate adaptor interactions. Use fluorescence polarization assays to quantify IC₅₀ values .
- FXIa inhibition : Structural analogs (e.g., SAL0104) target Factor XIa for anticoagulant activity. Employ enzymatic assays (chromogenic substrates) and crystallography to validate binding .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative assays : Replicate studies using standardized conditions (e.g., pH 6.5 ammonium acetate buffer) .
- Structural analysis : Perform X-ray crystallography to identify hydrogen-bonding interactions (e.g., O1W–O5/O12 in SAL0104) that may explain variability .
- SAR studies : Modify substituents (e.g., adamantyl groups) to assess impact on activity .
Q. How to design SAR studies for improved potency?
Methodological Answer:
- Core modifications : Replace benzoic acid with adamantylacetic acid to enhance hydrophobic interactions (e.g., 2-[3-(4,5-dichloro-6-oxopyridazin-1-yl)adamantyl]acetic acid) .
- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, F) on the pyridazinone ring to stabilize enzyme binding .
- In silico modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities with PRMT5 or FXIa .
Q. What challenges arise in crystallographic analysis of derivatives?
Methodological Answer:
- Crystal growth : Optimize supersaturated solutions (e.g., methanol/water) and slow evaporation to obtain block-shaped crystals .
- Hydrogen bonding : Resolve disorder in water molecules (e.g., O1W–H1WA/H1WB interactions) via high-resolution (<1.0 Å) data collection .
- Data interpretation : Use SHELX for refinement and Mercury for visualizing π-π stacking (e.g., between phenyl and pyridazinone rings) .
Q. Crystallography Workflow Table :
| Step | Protocol/Equipment | Reference |
|---|---|---|
| Crystallization | Slow evaporation (MeOH/H₂O, 25°C) | |
| Data collection | Synchrotron radiation (λ = 0.71073 Å) | |
| Refinement | SHELX-97, anisotropic displacement parameters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
